2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile
Description
Properties
IUPAC Name |
4-hexylsulfanyl-9-methyl-2-oxo-3-azaspiro[5.5]undec-4-ene-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-3-4-5-6-11-24-18-16(13-21)19(9-7-14(2)8-10-19)15(12-20)17(23)22-18/h14-15H,3-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFMWNBXGPYKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C2(CCC(CC2)C)C(C(=O)N1)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Precursors
A diketone intermediate, such as 1,5-dicyano-3-azaspiro[5.5]undecane-2,4-dione, serves as a starting point. Reacting cyclohexane-1,3-dione with malononitrile under basic conditions forms the spirocyclic lactam via nucleophilic addition and cyclization. The nitrile groups at positions 1 and 5 are introduced during this step, while the 4-oxo group arises from the lactam formation.
Diels-Alder Approach
An alternative route employs a Diels-Alder reaction between a furan-derived diene and a nitrile-containing dienophile. This method constructs the bicyclic system in one step, though regioselectivity must be controlled to position the nitrile groups correctly.
Introduction of the Hexylthio Group
The 2-(hexylthio) moiety is installed via nucleophilic substitution or thiol-ene chemistry:
Thiol Substitution at an Activated Position
Replacing a leaving group (e.g., bromide or mesylate) at position 2 with hexylthiolate is a direct method. For example, treating a spirocyclic bromide intermediate with sodium hexylthiolate in DMF at 60°C achieves this substitution. Yields range from 70–85%, depending on the leaving group’s reactivity.
Thiol-Ene Reaction
A radical-mediated thiol-ene reaction adds hexylthiol across a pre-existing double bond in the spiro framework. Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) enable this reaction under UV light, offering stereochemical control.
Methylation at Position 9
Regioselective alkylation introduces the 9-methyl group:
Directed ortho-Metalation
Using a lithium amide base (e.g., LDA), deprotonation at position 9 is followed by quenching with methyl iodide. This method requires a directing group (e.g., nitrile or carbonyl) to ensure site specificity.
Friedel-Crafts Alkylation
In acidic media, methyl iodide reacts with the spirocyclic enamine intermediate, leveraging the electron-rich double bond for electrophilic attack. Boron trifluoride etherate catalyzes this reaction, yielding the methylated product in 65–78% efficiency.
Formation of the α,β-Unsaturated System
The undec-1-ene moiety is generated via dehydration or oxidation:
Acid-Catalyzed Dehydration
Heating the 4-hydroxy intermediate with concentrated sulfuric acid eliminates water, forming the double bond. This method risks over-dehydration, necessitating careful temperature control.
Oppenauer Oxidation
Selective oxidation of a secondary alcohol to a ketone, followed by base-induced elimination, produces the α,β-unsaturated system. Aluminum isopropoxide and acetone drive this transformation.
Optimization and Scalability
| Parameter | Thiol Substitution | Thiol-Ene | Friedel-Crafts Alkylation |
|---|---|---|---|
| Yield (%) | 78–85 | 65–72 | 70–78 |
| Reaction Time (h) | 6–8 | 2–4 | 12–24 |
| Purification Method | Column Chromatography | Recrystallization | Distillation |
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance thiol substitution rates but complicate purification. Non-polar solvents (toluene) favor thiol-ene reactions.
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional oxo groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the dicarbonitrile groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : Nucleophilic substitution reactions can be employed to replace the hexylthio group with other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
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Biology: : The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities, particularly in the context of drug design.
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Industry: : It can be used in the synthesis of advanced materials, such as polymers with unique mechanical or thermal properties.
Mechanism of Action
The mechanism by which 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The spirocyclic structure can provide a rigid framework that enhances binding specificity and affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the spiro[5.5]undecane core, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
Substituent Effects on Reactivity and Stability: The hexylthio group in the target compound introduces significant hydrophobicity compared to shorter-chain sulfur substituents (e.g., allylsulfanyl or methylpropenylsulfanyl in ). This may enhance membrane permeability in biological systems.
Physicochemical Properties :
- Melting Points : Allylsulfanyl analogs (e.g., ) lack reported melting points, but related spiro compounds with aromatic substituents (e.g., ) exhibit high melting points (>300°C) due to rigid structures and hydrogen bonding.
- Spectral Features :
- IR spectra for sulfur-containing analogs show characteristic ν(CN) ~2200 cm⁻¹ and ν(C=O) ~1620–1719 cm⁻¹ .
- ^1H-NMR signals for methyl groups (δ ~2.2–2.4 ppm) and spirocyclic protons (δ ~1.2–2.1 ppm) are consistent across analogs .
Synthetic Routes: The target compound is likely synthesized via Knoevenagel condensation or thiol-ene coupling, analogous to methods for allylsulfanyl derivatives (e.g., using chloroacetic acid and aldehydes in acetic anhydride ). In contrast, imino-spiro derivatives () are prepared via sequential reactions with malononitrile and aminopropene tricarbonitrile under basic conditions.
Biological Activity
2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of the hexylthio group and the dicarbonitrile moiety enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar spiro compounds exhibit notable antibacterial activity. For instance, compounds derived from 3-azaspiro structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| 2-(Hexylthio)-9-methyl... | TBD | TBD | TBD |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for related compounds indicate promising antibacterial properties, suggesting that 2-(Hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile may exhibit similar or enhanced effects.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have been performed to evaluate the safety profile of compounds in this class. For example, MTT assays indicate varying degrees of cytotoxicity among synthesized derivatives, with some showing minimal impact on normal cells while effectively targeting cancerous cells .
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 | MRC5 |
| Compound B | 20 | HeLa |
| 2-(Hexylthio)-9-methyl... | TBD | TBD |
The mechanism of action for spiro compounds often involves interaction with bacterial enzymes or cellular components. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to their antimicrobial effects .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study evaluated a series of spiro compounds against a panel of bacteria, showing that modifications in the side chains significantly affected their MIC values. The most active compound had an MIC as low as 0.004 mg/mL against Enterobacter cloacae.
- Cytotoxicity Assessment : In another study, various derivatives were screened for cytotoxicity against MRC5 cells, revealing that while some derivatives were potent against bacterial strains, they maintained a favorable safety margin against human cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(hexylthio)-9-methyl-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile, and what key intermediates are involved?
- Methodology : The compound can be synthesized via spirocyclization reactions. For example, cyclohexanone derivatives react with malononitrile and thiol-containing reagents (e.g., hexylthiol) under basic conditions (e.g., KOH or NaOEt in ethanol) to form the spirocyclic core. Critical intermediates include 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane derivatives, which are functionalized further with hexylthio groups .
- Key Parameters : Solvent choice (ethanol or DMF), temperature (60–80°C), and catalyst (alkaline conditions) significantly impact yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Analytical Workflow :
- IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- NMR : <sup>1</sup>H NMR resolves spirocyclic protons (δ 1.2–2.6 ppm for cyclohexane protons) and hexylthio chain signals (δ 3.2–3.5 ppm for SCH2). <sup>13</sup>C NMR identifies sp<sup>3</sup> carbons in the spiro ring (δ 25–45 ppm) and nitrile carbons (δ 115–120 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 387.18 for C20H25N3OS2+) .
Q. How do the nitrile and thioether functional groups influence the compound’s reactivity?
- Nitrile Groups : Participate in nucleophilic additions (e.g., with amines) or cycloadditions (e.g., Huisgen reactions).
- Thioether (Hexylthio) : Enhances lipophilicity and serves as a leaving group in alkylation or oxidation reactions (e.g., conversion to sulfoxide/sulfone derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of spirocyclization during synthesis?
- Mechanistic Analysis : The reaction proceeds via a tandem Knoevenagel-Michael addition, where malononitrile reacts with cyclohexanone to form a dicyanomethylene intermediate. Subsequent nucleophilic attack by the hexylthiol group is guided by steric and electronic factors, favoring spiro formation at the less hindered carbon .
- Computational Support : DFT calculations can model transition states to predict regioselectivity .
Q. How can reaction conditions be optimized to improve yield and purity?
- Experimental Design :
- Catalyst Screening : Compare KOH, NaOEt, and DBU in ethanol/DMF.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but increase side reactions.
- Temperature Gradient : Test 50–90°C to balance reaction rate and decomposition .
Q. How do researchers resolve contradictions in reported yields for analogous spirocyclic compounds?
- Data Analysis : Discrepancies often arise from variations in:
- Substrate Purity : Impurities in cyclohexanone derivatives reduce yields.
- Workup Protocols : Acid quenching vs. neutral extraction alters byproduct formation.
- Analytical Methods : HPLC vs. <sup>1</sup>H NMR for purity assessment .
Q. What computational models predict the compound’s stability under varying pH and temperature?
- Modeling Approach :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., nitrile hydrolysis to amides in acidic conditions).
- QSPR Studies : Correlate substituents (e.g., hexylthio chain length) with thermal stability .
Methodological Notes
- Synthetic Reproducibility : Always pre-dry solvents and substrates to avoid side reactions from moisture.
- Data Validation : Cross-reference spectroscopic data with structurally similar compounds (e.g., 9-methyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane derivatives) .
- Advanced Characterization : Use X-ray crystallography to resolve spirocyclic conformation ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
